![molecular formula C24H14Cl3N3OS2 B2787143 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone CAS No. 496777-18-5](/img/structure/B2787143.png)
2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine also contain a thiophene nucleus .
Synthesis Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Organic Semiconductor Materials
The compound’s unique structure makes it interesting for the development of organic semiconductor materials. Specifically, its 2,3-disubstituted benzo[b]thieno[2,3-d]thiophene scaffold, with electron-withdrawing groups at the C-2 position, has been synthesized using the Fiesselmann thiophene synthesis . These derivatives could find applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices.
Functionalized Benzo[b]thiophenes
Palladium-catalyzed decarboxylative Heck-type coupling of 3-chlorobenzo[b]thiophene-2-carboxylic acids with styrenes has been developed as an efficient strategy for constructing functionalized benzo[b]thiophenes . These functionalized derivatives may have applications in materials science, catalysis, or as building blocks for more complex molecules.
Hole Transport Materials (HTMs) for Perovskite Solar Cells
Our work demonstrates that constructing linear-type molecular structures with extended conjugation enhances hole mobility and holds promise for obtaining dopant-free HTMs in perovskite solar cells (PSCs) . The compound’s structure could be explored further as a potential HTM in PSCs, contributing to improved device performance.
Mechanism of Action
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Future Directions
The synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists . As the world’s population is increasing at an alarming rate, health problems have also become a very serious clinical problem . Therefore, it is an urgent requirement for scientists to design and discover new drug molecules which possibly offer some of the greatest hopes for success in the present and future epoch .
properties
IUPAC Name |
2-[[5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dichlorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl3N3OS2/c25-14-10-11-16(18(26)12-14)19(31)13-32-24-29-28-23(30(24)15-6-2-1-3-7-15)22-21(27)17-8-4-5-9-20(17)33-22/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELRYYPPZZLQTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=C(C5=CC=CC=C5S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone |
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